UNC0321
CAS No.: 1238673-32-9
Cat. No.: VC0548265
Molecular Formula: C27H45N7O3
Molecular Weight: 515.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1238673-32-9 |
---|---|
Molecular Formula | C27H45N7O3 |
Molecular Weight | 515.7 g/mol |
IUPAC Name | 7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
Standard InChI | InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30) |
Standard InChI Key | AULLUGALUBVBDD-UHFFFAOYSA-N |
SMILES | CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C |
Canonical SMILES | CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C |
Appearance | White to off-white solid powder |
Introduction
Chemical Properties and Structure
UNC0321 is characterized by specific chemical and physical properties that contribute to its effectiveness as a research tool. The compound is identified by the following parameters:
Basic Chemical Identification
UNC0321 is precisely identified through several chemical identifiers that allow for accurate referencing in scientific literature and databases.
Table 1: Chemical Identification Parameters of UNC0321
Parameter | Value |
---|---|
CAS Number | 1238673-32-9 |
Molecular Formula | C27H45N7O3 |
Molecular Weight | 515.69 g/mol |
Physical State | Solid |
Purity | 99.89% (Research Grade) |
The molecular structure of UNC0321 features specific functional groups that contribute to its binding affinity for target enzymes. The compound contains nitrogen-rich domains that facilitate interaction with the active sites of histone methyltransferases .
Physical and Stability Properties
The stability of UNC0321 under various storage conditions is crucial for maintaining its chemical integrity and biological activity in research settings.
Table 2: Storage and Stability Parameters of UNC0321
Storage Condition | Stability Period |
---|---|
-20°C (Powder) | 3 years |
4°C (Powder) | 2 years |
Shipping Temperature | Room Temperature |
For optimal research outcomes, UNC0321 should be handled according to standard laboratory practices for chemical compounds of similar classifications .
Mechanism of Action
UNC0321 functions through specific biochemical pathways that make it particularly valuable as a research tool in epigenetic studies.
Target Specificity
The compound exhibits exceptional selectivity for its primary targets, distinguishing it from other compounds in its class.
Table 3: Inhibitory Activity of UNC0321
Target Enzyme | Inhibitory Value |
---|---|
G9a Methyltransferase | Ki = 63 pM |
G9a Methyltransferase | IC50 = 6-9 nM (assay-dependent) |
GLP (G9a-like protein) | IC50 = 15-23 nM (assay-dependent) |
UNC0321 demonstrates remarkable potency against histone methyltransferase G9a, with a Morrison inhibition constant (Ki) of 63 pM. This extraordinary binding affinity places it among the most potent known inhibitors for this specific enzyme .
Molecular Interactions
At the molecular level, UNC0321 interacts with the catalytic domain of G9a and GLP, effectively blocking the enzymatic activity responsible for methylation of histone H3 at lysine 9 (H3K9). This methylation mark is typically associated with transcriptional repression and plays crucial roles in multiple cellular processes .
The compound's structure enables it to competitively inhibit the binding of S-adenosylmethionine (SAM), the methyl donor in methyltransferase reactions, thus preventing the methylation of target substrates. This interference with histone methylation patterns can significantly alter gene expression profiles, making UNC0321 a valuable tool for studying epigenetic regulation mechanisms .
Biological Activity and Applications
The specific biochemical properties of UNC0321 confer diverse biological activities that have been investigated in various research contexts.
Epigenetic Research Applications
UNC0321 serves as a critical tool in epigenetic research, enabling investigators to manipulate specific histone modifications with high precision.
Table 4: Research Applications of UNC0321
Research Area | Application |
---|---|
Epigenetic Regulation | Studying H3K9 methylation patterns |
Gene Expression | Investigating transcriptional repression mechanisms |
Cancer Biology | Examining role of G9a in oncogenic processes |
Vascular Complications | Potential applications in diabetic vascular research |
The exceptional selectivity of UNC0321 for G9a and GLP makes it particularly valuable for dissecting the specific roles of these enzymes in various biological processes, including cell differentiation, genome stability, and disease progression .
Anti-apoptotic Activity
One of the notable biological effects of UNC0321 is its anti-apoptotic activity. By inhibiting G9a-mediated histone methylation, the compound can influence cellular survival pathways, making it relevant for studies involving cell death mechanisms and potential therapeutic applications .
Vascular Research
UNC0321 has shown potential applications in research related to diabetic vascular complications. The involvement of histone methylation in vascular dysfunction provides a rationale for using G9a inhibitors like UNC0321 to investigate the epigenetic aspects of diabetes-associated vascular pathologies .
Classification System | Rating |
---|---|
GHS | Not classified as hazardous |
NFPA Health | 0 |
NFPA Fire | 0 |
NFPA Reactivity | 0 |
HMIS Health | 0 |
HMIS Fire | 0 |
HMIS Reactivity | 0 |
Nevertheless, standard laboratory safety practices should be observed when handling UNC0321, including the use of appropriate personal protective equipment and adherence to institutional safety guidelines .
Comparative Analysis with Related Compounds
UNC0321 represents an advancement in the development of histone methyltransferase inhibitors, building upon earlier compounds in this class.
Advantages Over Predecessor Compounds
The exceptional potency of UNC0321 (Ki = 63 pM) represents a significant improvement over earlier G9a inhibitors. Its highly selective inhibitory profile makes it a valuable research tool for investigating specific roles of G9a and GLP in biological processes .
Furthermore, the compound's chemical stability under standard storage conditions enhances its utility in laboratory settings, allowing for consistent and reproducible experimental outcomes .
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